(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate
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Description
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “(2-hydroxy-6-methoxyquinolin-3-yl)methyl 3,5-dimethoxybenzoate” are currently unknown. The compound is structurally similar to quinoline derivatives, which have been found to interact with a variety of biological targets . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes . The specific mode of action of this compound would depend on its primary targets.
Biochemical Pathways
Given the structural similarity to quinoline derivatives, it is possible that this compound could affect similar pathways, such as those involved in cellular signaling, metabolism, or gene expression
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, this compound could potentially induce a variety of effects, such as changes in cellular function, modulation of signaling pathways, or alterations in gene expression .
Properties
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-24-15-4-5-18-12(7-15)6-14(19(22)21-18)11-27-20(23)13-8-16(25-2)10-17(9-13)26-3/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWYYZUPVIXNOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.